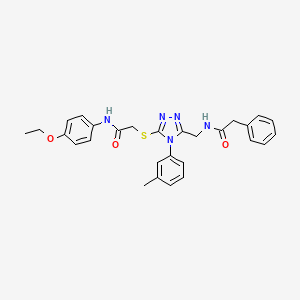

N-(4-ethoxyphenyl)-2-((5-((2-phenylacetamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N5O3S/c1-3-36-24-14-12-22(13-15-24)30-27(35)19-37-28-32-31-25(33(28)23-11-7-8-20(2)16-23)18-29-26(34)17-21-9-5-4-6-10-21/h4-16H,3,17-19H2,1-2H3,(H,29,34)(H,30,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGGXHKMDWOXTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CNC(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-2-((5-((2-phenylacetamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The compound's structure includes a triazole ring, which has been associated with various biological activities, including antifungal and anticancer properties. This article reviews the biological activity of this compound based on recent studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : The initial step involves the reaction of 4-methylthio-1,2,4-triazole with appropriate acetamides.

- Substitution Reactions : The compound is synthesized via nucleophilic substitution reactions involving various amines and thiols.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Condensation | 4-methylthio-1,2,4-triazole + acetamides | Up to 91% |

| 2 | Nucleophilic Substitution | Ethoxyphenyl amine + triazole derivative | Varies |

| 3 | Purification | Recrystallization or chromatography | >80% |

Anticancer Properties

Recent studies have indicated that the compound exhibits significant cytotoxicity against various cancer cell lines, particularly MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of this compound on MCF-7 cells:

- IC50 Value : The IC50 was determined to be approximately 12 µM, indicating potent activity.

- Mechanism : Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting apoptosis induction.

Antimicrobial Activity

The compound also demonstrated antimicrobial activity against several bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), resulting in halted progression through the cell cycle.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Triazole-Thioacetamides

Table 1: Substituent Variations and Key Properties

Key Observations:

- The ethoxyphenyl group offers moderate electron-donating effects compared to dimethylaminophenyl in , which may reduce basicity but enhance metabolic stability.

Key Observations:

- The target compound’s synthesis likely parallels methods in , using thiocarbonyl-bis-thioglycolic acid for thioether formation.

- Higher yields in quinazolinone derivatives (up to 91% ) suggest optimized coupling strategies, whereas hydroxylamine-mediated syntheses show moderate yields due to side reactions.

Table 3: Reported Pharmacological Effects

Key Observations:

- Quinazolinone and phthalazinone hybrids demonstrate broader therapeutic applications, likely due to additional heterocyclic moieties enhancing target engagement.

Physicochemical Properties

Table 4: Melting Points and Solubility Trends

Key Observations:

- The ethoxyphenyl group in the target compound may reduce aqueous solubility compared to dimethylaminophenyl analogues but improve lipid bilayer penetration.

- High melting points in quinazolinones correlate with crystalline stability, whereas the target compound’s predicted range suggests intermediate crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.